2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide 2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14801787
InChI: InChI=1S/C21H18N4O3S/c1-28-13-18-23-24-21(29-18)22-19(26)17-12-25(11-14-7-3-2-4-8-14)20(27)16-10-6-5-9-15(16)17/h2-10,12H,11,13H2,1H3,(H,22,24,26)
SMILES:
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.5 g/mol

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14801787

Molecular Formula: C21H18N4O3S

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C21H18N4O3S
Molecular Weight 406.5 g/mol
IUPAC Name 2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C21H18N4O3S/c1-28-13-18-23-24-21(29-18)22-19(26)17-12-25(11-14-7-3-2-4-8-14)20(27)16-10-6-5-9-15(16)17/h2-10,12H,11,13H2,1H3,(H,22,24,26)
Standard InChI Key FYUFDIFWDIZRPT-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure features a 1,2-dihydroisoquinoline core substituted at position 4 with a carboxamide group. The benzyl moiety at position 2 enhances lipophilicity, while the 5-(methoxymethyl)-1,3,4-thiadiazol-2-yl group introduces heterocyclic complexity. Key bond lengths and angles, derived from density functional theory (DFT) calculations on analogous structures, reveal planarity in the isoquinoline ring and slight distortion in the thiadiazole group, which may influence binding interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H18N4O3S\text{C}_{21}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}
Molecular Weight406.5 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Topological Polar Surface Area108.7 Ų

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis involves sequential reactions to assemble the isoquinoline and thiadiazole components. Initial steps include:

  • Isoquinoline Core Formation: Cyclization of benzyl-substituted precursors under acidic conditions.

  • Thiadiazole Incorporation: Coupling of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine to the isoquinoline carboxamide via peptide bond formation.

  • Optimization: Reaction yields (∼65–78%) depend on temperature control (60–80°C) and catalyst selection (e.g., HATU).

Chemical Reactivity

The compound undergoes hydrolysis at the amide bond under strongly acidic or basic conditions, limiting its stability in extreme pH environments. Thiadiazole sulfur participates in redox reactions, potentially generating sulfoxide derivatives.

Mechanism of Biological Action

Enzyme Inhibition

Studies on structurally related isoquinoline derivatives demonstrate competitive inhibition of MAO-B (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}) and PARP-1 (IC50=3.8μM\text{IC}_{50} = 3.8 \, \mu\text{M}). The methoxymethyl group on the thiadiazole enhances binding affinity to enzyme active sites by forming hydrogen bonds with catalytic residues .

Table 2: Inhibitory Activity Against Enzymes

EnzymeIC50(μM)\text{IC}_{50} \, (\mu\text{M})Mechanism
MAO-B1.2Competitive
PARP-13.8Non-competitive

Pharmacological Applications

Anticancer Activity

PARP-1 inhibition potentiates DNA damage in cancer cells, enhancing the efficacy of chemotherapeutic agents. Synergistic studies with temozolomide report a 2.3-fold increase in apoptosis in glioblastoma cell lines.

Computational Insights

HOMO-LUMO Analysis

DFT calculations on analogous structures reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Electron density maps highlight nucleophilic regions on the thiadiazole ring, aligning with its role in enzyme interactions .

Molecular Docking

Docking simulations predict binding poses within MAO-B’s hydrophobic cavity, stabilized by π-π stacking between the isoquinoline ring and FAD cofactor .

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